molecular formula C7H13NO2 B1457965 (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid CAS No. 1303975-05-4

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Cat. No. B1457965
M. Wt: 143.18 g/mol
InChI Key: BDNWSJQJILLEBS-RXMQYKEDSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reaction, the products formed, and the conditions under which the reaction occurs are all part of this analysis .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give important information about how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Chemical Transformations

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid plays a significant role in organic synthesis, serving as a precursor for various chemical transformations. A method has been developed for converting carboxy groups into 4,6-dimethoxy-1,3,5-triazines, with applications towards creating potential antifungal products. This method has been specifically applied to N-benzylpyroglutamic acids, showcasing the versatility of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid in synthesizing complex molecules (Oudir et al., 2006).

Drug Development and Molecular Studies

This compound is also integral in drug development, particularly in the synthesis of novel molecules with significant biological activities. For instance, it has been used in the creation of polysubstituted pyrrolidines linked to 1,2,3-triazoles with potential anti-proliferative activity against human prostate cancer cells. These studies not only highlight the compound's role in synthesizing new molecules but also its contribution to understanding molecular structures and interactions (Ince et al., 2020).

Enantioselective Syntheses

The compound's significance extends to enantioselective synthesis, where it is utilized to create molecules with specific chirality. This is crucial in the pharmaceutical industry, where the chirality of a molecule can determine its efficacy and safety. An example includes the diastereoselective synthesis of potential therapeutic agents for idiopathic pulmonary fibrosis, demonstrating the compound's role in producing enantiomerically pure substances (Anderson et al., 2016).

Biotransformations and Organic Synthesis

Moreover, (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid is employed in biotransformations, showcasing its biotechnological applications. It serves as a substrate for producing enantiomerically pure compounds through microbial catalysis, underscoring its importance in environmentally friendly chemical synthesis and the development of new methodologies in organic synthesis (Chen et al., 2012).

Safety And Hazards

Information on safety and hazards is crucial for handling and storing the compound safely. This can include information on toxicity, flammability, environmental hazards, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

properties

IUPAC Name

(2R)-4,4-dimethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNWSJQJILLEBS-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](NC1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid
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